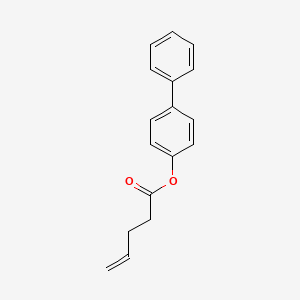

Biphenyl-4-yl pent-4-enoate

Description

Context and Significance of Ester Functionalities within Complex Molecular Architectures

Ester functionalities are fundamental building blocks in the construction of complex molecules. rsc.org They are not merely passive linkers but active participants in defining a molecule's three-dimensional structure and chemical reactivity. The presence of an ester group can influence conformational preferences through its ability to act as a hydrogen bond acceptor, which can be crucial in the design of macrocycles and other ordered structures. chemrxiv.org

In biosynthesis, ester bonds are pivotal, particularly in the formation of macrocyclic natural products like polyketides. rsc.org The strategic placement of ester linkages within a molecular framework is a key tool for chemists to impart specific properties, influencing everything from the molecule's solubility to its electronic characteristics. chemrxiv.orgnih.gov The synthesis of complex molecular systems often relies on the controlled formation of ester bonds to assemble intricate architectures from simpler precursors. nih.gov

Overview of Unsaturated Aliphatic Chains in Synthetic Design and Applications

The pent-4-enoate (B1234886) portion of Biphenyl-4-yl pent-4-enoate introduces an unsaturated aliphatic chain, a feature of immense value in synthetic chemistry. The terminal double bond serves as a versatile chemical handle for a wide array of transformations. ru.nl One of the most powerful techniques exploiting such functionalities is olefin metathesis, a reaction that has revolutionized the synthesis of complex molecules by enabling the formation of new carbon-carbon double bonds. ru.nlacs.org This allows for the construction of polymers and macrocycles from unsaturated precursors. mdpi.com

Furthermore, the double bond in unsaturated chains can be subjected to various addition reactions, allowing for post-polymerization modification of materials. tandfonline.com This adaptability is crucial in materials science for tailoring the properties of polymers, such as degradability and hydrophilicity. The selective modification of these chains can introduce new functional groups, leading to materials with advanced capabilities. tandfonline.combeilstein-journals.org

Historical Perspective on Biphenyl (B1667301) Scaffolds in Modern Chemical Research

The biphenyl scaffold, consisting of two connected benzene (B151609) rings, has a rich history in chemical research, dating back over 160 years. rsc.org Initially explored through coupling reactions, the biphenyl unit has become a privileged structure in multiple fields. rsc.orgresearchgate.netdoaj.org Its rigidity, chemical stability, and unique electronic properties make it a desirable component in the design of functional materials. rsc.org

In materials chemistry, biphenyl derivatives are integral to the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs), where the scaffold's ability to transport charge and influence molecular alignment is paramount. rsc.org The biphenyl motif is also a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs. researchgate.netdoaj.org The ability to functionalize the biphenyl scaffold allows for the fine-tuning of a molecule's properties for specific applications. thieme-connect.com

Research Landscape and Emerging Areas for Biphenyl-4-yl pent-4-enoate

While dedicated research on Biphenyl-4-yl pent-4-enoate is sparse, its synthesis has been reported as part of broader studies. For instance, it can be synthesized by reacting biphenyl-4-ol with pent-4-enoyl chloride. researchgate.net This reaction is a standard esterification procedure, highlighting the accessibility of this compound.

The potential applications for Biphenyl-4-yl pent-4-enoate can be inferred from the functionalities it contains. The combination of a liquid crystal-like biphenyl core with a polymerizable unsaturated tail suggests its potential use as a monomer for creating advanced polymers. Such materials could exhibit interesting optical or electronic properties derived from the organized structure of the biphenyl units.

The terminal alkene group opens the door for its incorporation into polymer chains via addition polymerization or ADMET (acyclic diene metathesis) polymerization. mdpi.com This could lead to the formation of side-chain liquid crystal polymers, where the biphenyl units would be tethered to a flexible polymer backbone. These materials are known for their applications in optical films, displays, and sensors.

Furthermore, the molecule could serve as a building block in the synthesis of more complex structures. The ester can be hydrolyzed to reveal the biphenyl-4-ol, and the alkene can be modified, making it a versatile intermediate in multi-step synthetic sequences. For example, similar biphenyl-containing structures are used as intermediates in the synthesis of pharmaceuticals. usbio.netchemicalbook.comlookchem.comchemicalbook.com

Table 2: Summary of Functional Group Significance and Potential Applications

| Structural Component | Significance in Chemistry | Potential Application for Biphenyl-4-yl pent-4-enoate |

|---|---|---|

| Ester Linkage | Influences molecular conformation, key in synthesis of complex molecules. rsc.orgchemrxiv.orgnih.gov | Linker in potential polymer structures; can be cleaved to release the biphenyl phenol (B47542) for further reactions. |

| Unsaturated Chain | Versatile handle for polymerization and functionalization (e.g., olefin metathesis). ru.nltandfonline.com | Monomer for side-chain liquid crystal polymers; platform for post-synthesis modification. |

| Biphenyl Scaffold | Rigid core with useful electronic and optical properties; used in liquid crystals and OLEDs. rsc.orgresearchgate.netdoaj.org | Liquid crystalline behavior in polymers; core for functional materials. |

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl) pent-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-3-9-17(18)19-16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2,4-8,10-13H,1,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOZMHKNHQGGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258625 | |

| Record name | 4-Pentenoic acid, [1,1′-biphenyl]-4-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415564-76-9 | |

| Record name | 4-Pentenoic acid, [1,1′-biphenyl]-4-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic acid, [1,1′-biphenyl]-4-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Biphenyl 4 Yl Pent 4 Enoate

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to Biphenyl-4-yl pent-4-enoate (B1234886), involving the formation of the ester linkage from its constituent alcohol (Biphenyl-4-ol) and carboxylic acid (Pent-4-enoic acid) or a derivative thereof.

Classical Esterification of Biphenyl-4-ol with Pent-4-enoyl Chloride

The reaction between an alcohol and an acyl chloride is a fundamental and highly efficient method for ester synthesis. libretexts.org In this approach, Biphenyl-4-ol is treated with Pent-4-enoyl chloride, the acid chloride derivative of Pent-4-enoic acid. Acyl chlorides are significantly more reactive than their parent carboxylic acids, allowing the reaction to proceed under mild conditions. crunchchemistry.co.uk

The synthesis is typically performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent hydrolysis of the reactive acyl chloride. crunchchemistry.co.uk A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture. The base serves to neutralize the hydrogen chloride (HCl) byproduct that is generated, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. libretexts.org This method is often favored for its high yields and the relative ease of purification, as the byproducts are typically easily removed.

Table 1: Typical Reaction Conditions for Classical Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Alcohol | Biphenyl-4-ol | Provides the biphenyl-4-oxy moiety. |

| Acylating Agent | Pent-4-enoyl chloride | Highly reactive source of the pent-4-enoyl group. |

| Solvent | Dichloromethane (DCM), THF | Anhydrous, aprotic solvent to prevent side reactions. |

| Base | Pyridine, Triethylamine | Scavenges HCl byproduct, driving the reaction forward. |

| Temperature | 0 °C to room temperature | Mild conditions sufficient due to high reactivity. |

Utilization of Coupling Reagents in Ester Synthesis (e.g., DCC-mediated procedures)

When using the carboxylic acid directly, a coupling reagent is required to activate the carboxyl group for nucleophilic attack by the alcohol. The Steglich esterification is a prominent example, employing a carbodiimide (B86325), such as N,N'-Dicyclohexylcarbodiimide (DCC), in conjunction with a catalyst. commonorganicchemistry.com Other carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are also widely used, particularly because the urea (B33335) byproduct is water-soluble, simplifying purification. peptide.comorgsyn.org

In this process, the carboxylic acid (Pent-4-enoic acid) reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by Biphenyl-4-ol. To enhance the reaction rate and suppress the formation of an unreactive N-acylurea byproduct, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is typically added in catalytic amounts. peptide.com The use of additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyano(hydroxyimino)acetate (OxymaPure®) is also common to increase efficiency and minimize side reactions. bachem.comiris-biotech.de This method is advantageous for substrates that may be sensitive to the harsher conditions of acid chloride formation. commonorganicchemistry.com

Table 2: Comparison of Common Coupling Reagents for Esterification

| Coupling Reagent | Additive/Catalyst | Key Features & Byproducts |

|---|---|---|

| DCC | DMAP | High reactivity; forms insoluble dicyclohexylurea (DCU) byproduct. peptide.com |

| EDC | DMAP, HOBt | Forms water-soluble urea byproduct, facilitating workup. orgsyn.org |

| DIC | HOBt, HOAt | Diisopropylcarbodiimide; forms soluble diisopropylurea byproduct. peptide.com |

| BOP/PyBOP | Base (e.g., DIPEA) | Phosphonium salt reagents; high coupling rates with minimal side reactions. peptide.combachem.com |

Advanced Multicomponent and Cascade Reactions

More complex strategies involve the assembly of the molecular framework through sequential or one-pot reactions, often leveraging the power of transition metal catalysis to build the precursors before the final esterification step.

Transition Metal-Catalyzed Coupling Reactions for Precursor Assembly

The synthesis of the Biphenyl-4-ol precursor itself is a critical step that often relies on transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming the carbon-carbon bond between the two phenyl rings. wikipedia.orgnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. rsc.orgresearchgate.net For the synthesis of Biphenyl-4-ol, this could involve coupling 4-methoxyphenylboronic acid with a bromobenzene, followed by demethylation, or coupling a protected 4-hydroxyphenylboronic acid with a suitable aryl halide. The versatility of the Suzuki reaction allows for a wide tolerance of functional groups, making it a cornerstone in the synthesis of substituted biphenyls. wikipedia.orgrsc.org

Alternatively, the Heck reaction provides a method for the arylation of alkenes. libretexts.org This reaction could be envisioned as a pathway to attach the pentenoate side chain to a pre-formed biphenyl (B1667301) core. For instance, a 4-halobiphenyl derivative could be coupled with a pentenoic acid ester derivative, such as methyl pent-4-enoate, using a palladium catalyst to form a new C-C bond. researchgate.netorganic-chemistry.org While not a direct route to the final product, this demonstrates how transition metal catalysis can be employed to construct the key carbon skeleton of precursors.

Table 3: Selected Palladium Catalysts for Precursor Assembly

| Reaction | Catalyst System | Substrates |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃, K₃PO₄) | Aryl halide + Arylboronic acid. rsc.orgresearchgate.net |

| Suzuki Coupling | Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) | Aryl chloride/bromide + Arylboronic acid. |

| Heck Coupling | Pd(OAc)₂ + Ligand (e.g., P(o-tolyl)₃) | Aryl halide + Alkene. libretexts.org |

| Heck Coupling | Palladacycle complexes | Aryl chloride/bromide + Alkene. researchgate.net |

Radical-Mediated Pathways for Pentenoate Incorporation

Radical chemistry offers alternative pathways for bond formation under mild conditions. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates using visible light. diva-portal.orgsigmaaldrich.com One potential strategy involves the photoredox-catalyzed generation of a radical from a pentenoic acid derivative, which could then be coupled with a biphenyl precursor.

A more direct application involves the post-esterification functionalization of the alkene moiety in Biphenyl-4-yl pent-4-enoate. For example, a photoredox-catalyzed radical thiol-ene reaction can be used to add thiols across the terminal double bond of the pentenoate chain. beilstein-journals.org In a reported procedure, various thiols were shown to react with alkene-containing esters in the presence of a ruthenium or iridium-based photocatalyst to generate the anti-Markovnikov addition products in high yields. beilstein-journals.org This highlights how radical-mediated pathways can be used to further elaborate the structure after the initial incorporation of the pentenoate group.

Chemo- and Regioselective Synthesis

The principles of chemo- and regioselectivity are crucial when synthesizing more complex analogues of Biphenyl-4-yl pent-4-enoate or when working with precursors bearing multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing the target compound, if the Biphenyl-4-ol precursor contained another nucleophilic group (e.g., a primary alcohol or an amine), a selective esterification of the phenolic hydroxyl would be required. This can be challenging, but biocatalysis offers a solution. Lipases have been used for the chemoselective hydrolysis of one ester group in the presence of another in symmetrically substituted biphenyl diesters, demonstrating that enzymes can distinguish between electronically similar but sterically different functional groups. mdpi.comresearchgate.net This principle can be applied in reverse for selective synthesis.

Regioselectivity , or positional selectivity, is critical when dealing with unsymmetrically substituted biphenyl rings. Transition metal-catalyzed C-H activation has become a powerful strategy for achieving regioselective functionalization. researchgate.net This approach often relies on a directing group, which is a functional group already present on the substrate that coordinates to the metal catalyst and directs the reaction to a specific C-H bond, typically at the ortho position. rsc.orgsnnu.edu.cn While not directly applied to the synthesis of the title compound in the literature, one could envision a scenario where a directing group on a biphenyl precursor guides the installation of the hydroxyl group or a precursor to the pentenoate chain at a specific position. The use of transient directing groups, which are formed in situ and removed in the same pot, further enhances the elegance and efficiency of this strategy. snnu.edu.cn

Table 4: Examples of Directing Groups in C-H Functionalization

| Directing Group | Metal Catalyst | Position Targeted |

|---|---|---|

| Pyridine/Pyrimidine | Rh(III) | ortho-alkylation. researchgate.net |

| Amide/Ester | Ru(II) | ortho-hydroxylation. researchgate.net |

| Nitrile | Pd(II) | para-olefination (via a biphenyl template). rsc.org |

Control of Olefin Geometry and Ester Formation

The synthesis of Biphenyl-4-yl pent-4-enoate is primarily achieved through the direct esterification of 4-hydroxybiphenyl (also known as biphenyl-4-ol) with a suitable derivative of pent-4-enoic acid. The most direct method documented involves the reaction of biphenyl-4-ol with pent-4-enoyl chloride. researchgate.net This reaction is a classic example of ester formation where the hydroxyl group of the phenol (B47542) attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester bond and elimination of hydrogen chloride.

A key structural feature of Biphenyl-4-yl pent-4-enoate is the terminal position of the carbon-carbon double bond in the pent-4-enoate moiety (CH2=CH-CH2-CH2-COOR). Due to this terminal location, the concept of olefin geometry (E/Z or cis/trans isomerism) is not applicable to the double bond within this specific compound. Control of olefin geometry is a critical consideration in the synthesis of other, more complex unsaturated esters where the double bond is internal, but for the title compound, this specific stereochemical challenge is absent.

The primary focus of the synthesis, therefore, remains on optimizing the conditions for the ester formation itself. This includes the choice of solvent, temperature, and whether a base is used to scavenge the HCl byproduct, which can influence reaction rate and yield.

Table 1: Synthetic Parameters for Biphenyl-4-yl pent-4-enoate

| Parameter | Description |

| Reactant 1 | Biphenyl-4-ol |

| Reactant 2 | Pent-4-enoyl chloride |

| Reaction Type | Acylation / Esterification |

| Byproduct | Hydrogen Chloride (HCl) |

This straightforward acylation provides a reliable route to the desired ester.

Stereoselective Approaches

Biphenyl-4-yl pent-4-enoate is an achiral molecule, meaning it does not possess any stereocenters and is not chiral. As such, stereoselective synthesis, which aims to selectively produce one stereoisomer over another, is not applicable to the synthesis of this particular compound.

However, it is pertinent to note that stereoselective approaches are crucial in the synthesis of structurally related, more complex biphenyl-containing compounds that are chiral. For instance, the synthesis of intermediates for the drug Sacubitril, such as (S,E)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate, involves highly specific stereoselective reactions to establish the correct configuration at multiple chiral centers. usbio.netchemicalbook.comgoogle.com These syntheses often employ chiral catalysts and auxiliaries to control the stereochemical outcome of reactions like asymmetric hydrogenation or aldol (B89426) reactions. While these advanced methods are not required for the synthesis of Biphenyl-4-yl pent-4-enoate, they highlight the importance of stereocontrol in the broader field of biphenyl derivatives synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of Biphenyl-4-yl pent-4-enoate is an area ripe for development, drawing parallels from research into other biphenyl compounds and esterifications.

Solvent Selection and Optimization

The choice of solvent is a cornerstone of green chemistry. In the synthesis of related biphenyl compounds, there has been a move away from hazardous solvents like dichloromethane. vulcanchem.com For the esterification to produce Biphenyl-4-yl pent-4-enoate, greener alternatives could be considered.

Table 2: Potential Green Solvents for Esterification

| Solvent Class | Example | Green Chemistry Consideration |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. |

| Esters | Ethyl acetate | Low toxicity, easily recyclable. |

| Carbonates | Dimethyl carbonate (DMC) | Low toxicity, biodegradable, can act as both solvent and reagent. |

| No Solvent | Solvent-free conditions | Eliminates solvent waste entirely, often requiring thermal or microwave activation. |

Optimizing the reaction to proceed in a solvent with a better environmental, health, and safety profile is a key goal. Research on related syntheses has shown that even simple changes, like using ethanol (B145695) or mixtures including isopropyl acetate/petroleum ether for purification steps, can reduce cost and environmental impact. google.com

Catalyst Development for Sustainable Production

While the direct reaction between biphenyl-4-ol and an acid chloride may not require a catalyst, alternative synthetic routes could benefit from green catalytic systems. For instance, if the ester were to be formed directly from pent-4-enoic acid, a catalyst would be needed to facilitate the reaction and avoid the generation of stoichiometric waste.

Catalysis is a fundamental pillar of green chemistry, aiming for high atom economy and the reduction of energy consumption and waste. mdpi.commdpi.com Developments in this area for similar transformations include:

Heterogeneous Acid Catalysts: Using solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could facilitate the esterification of biphenyl-4-ol with pent-4-enoic acid. rsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification under mild conditions (room temperature, neutral pH) and with high selectivity. This would be a very green approach, though substrate compatibility and reaction rates would need to be investigated.

Organocatalysis: Small organic molecules can be used to catalyze the esterification, avoiding the use of potentially toxic or expensive metal-based catalysts.

The development of sustainable catalytic systems for the production of Biphenyl-4-yl pent-4-enoate and its analogues represents a significant opportunity to align the synthesis of such compounds with the principles of green chemistry.

Chemical Reactivity and Transformation Mechanisms of Biphenyl 4 Yl Pent 4 Enoate

Reactions Involving the Terminal Alkene Moiety

The terminal alkene in the pent-4-enoate (B1234886) chain is susceptible to a variety of addition and cyclization reactions, typical for an electron-rich π-system. These transformations are fundamental in modifying the aliphatic portion of the molecule.

Olefin Addition Reactions (e.g., halogenation, hydroboration, epoxidation)

Addition reactions break the π-bond of the alkene to form two new single bonds. The regioselectivity and stereoselectivity of these reactions are key considerations.

Halogenation: The reaction of Biphenyl-4-yl pent-4-enoate with halogens such as chlorine (Cl₂) or bromine (Br₂) results in the formation of a vicinal dihalide. masterorganicchemistry.comleah4sci.com The mechanism proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. masterorganicchemistry.comlibretexts.org This means the two halogen atoms add to opposite faces of the original double bond. masterorganicchemistry.comleah4sci.comlibretexts.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758). masterorganicchemistry.com

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the terminal alkene. byjus.comlibretexts.orgmasterorganicchemistry.com In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond, with the boron atom attaching to the terminal, less-substituted carbon. libretexts.orgvisualizeorgchem.com This is a syn-addition, where both the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.comvisualizeorgchem.com The final product is Biphenyl-4-yl 5-hydroxypentanoate.

Epoxidation: The terminal alkene can be converted into an epoxide, a three-membered ring containing an oxygen atom, by treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.commasterorganicchemistry.comvisualizeorgchem.com The reaction is a concerted, syn-addition where the oxygen atom is delivered to one face of the alkene. leah4sci.commasterorganicchemistry.com This transformation yields Biphenyl-4-yl (oxiran-2-ylmethyl)propanoate. Epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles. visualizeorgchem.com

| Reaction | Reagent(s) | Product | Key Mechanistic Feature |

|---|---|---|---|

| Halogenation | Br₂, CH₂Cl₂ | Biphenyl-4-yl 4,5-dibromopentanoate | Anti-addition via cyclic bromonium ion masterorganicchemistry.comlibretexts.org |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Biphenyl-4-yl 5-hydroxypentanoate | Syn-addition, Anti-Markovnikov regioselectivity libretexts.orgmasterorganicchemistry.com |

| Epoxidation | m-CPBA | Biphenyl-4-yl (oxiran-2-ylmethyl)propanoate | Syn-addition via concerted mechanism leah4sci.commasterorganicchemistry.com |

Cyclization Reactions (e.g., lactonization to γ-butyrolactones)

The proximity of the ester group to the terminal alkene allows for intramolecular cyclization reactions, most notably leading to the formation of γ-butyrolactones, which are prevalent structural motifs in natural products. mdpi.com These reactions often proceed via an initial modification of the alkene.

Halolactonization: In the presence of an electrophilic halogen source (like I₂ or N-bromosuccinimide) and a base, Biphenyl-4-yl pent-4-enoate can undergo hydrolysis of the ester followed by intramolecular cyclization of the resulting pent-4-enoic acid. buchler-gmbh.comrsc.orgbiointerfaceresearch.com The reaction is initiated by the attack of the alkene on the electrophilic halogen, forming a halonium ion. The carboxylate oxygen then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion (typically in a 5-exo-trig fashion) to form the five-membered γ-butyrolactone ring. mdpi.com This results in the formation of a (halomethyl)-dihydrofuran-2(3H)-one derivative.

Acid-Catalyzed Lactonization: Treatment with a strong acid can catalyze the cyclization of the corresponding 4-pentenoic acid (formed after hydrolysis). mdpi.com The acid protonates the double bond, leading to the formation of a secondary carbocation. This carbocation is then trapped intramolecularly by the carboxylic acid's carbonyl oxygen, which, after proton transfer, yields a γ-lactone. Scandium(III) triflate has been shown to be an effective catalyst for the cyclization of pent-4-enoic acid to γ-methyl-γ-butyrolactone. mdpi.com

| Reaction Type | Typical Reagents | Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Bromolactonization | N-Bromosuccinimide (NBS) | 4-pentenoic acid | 5-(bromomethyl)-dihydrofuran-2(3H)-one | buchler-gmbh.com |

| Iodolactonization | I₂, NaHCO₃ | 4-pentenoic acid | 5-(iodomethyl)-dihydrofuran-2(3H)-one | biointerfaceresearch.com |

| Acid-Catalyzed Cyclization | Sc(OTf)₃, Toluene, 110 °C | 4-pentenoic acid | γ-methyl-γ-butyrolactone | mdpi.com |

Oligomerization and Polymerization Potential

The presence of a polymerizable vinyl group and a rigid biphenyl (B1667301) moiety suggests that Biphenyl-4-yl pent-4-enoate could serve as a monomer for creating polymers with potentially interesting properties, such as high thermal stability or liquid crystallinity. rsc.orgresearchmap.jp

Vinyl Polymerization: Monomers containing a vinyl biphenyl structure are known to undergo polymerization. rsc.orgtandfonline.comtandfonline.com Biphenyl-4-yl pent-4-enoate, possessing a terminal alkene, could potentially undergo free-radical or other forms of vinyl polymerization to produce a polymer with biphenyl ester side chains. The polymerization behavior would be influenced by the reaction conditions (thermal vs. photochemical initiation) and the phase of the monomer. researchmap.jp

Acyclic Diene Metathesis (ADMET) Polymerization: While Biphenyl-4-yl pent-4-enoate is a mono-olefin, related α,ω-diene monomers containing biphenyl units have been successfully polymerized via ADMET. rsc.orgnih.govacs.org This condensation polymerization method uses ruthenium-based catalysts to form polymers with the elimination of a small volatile alkene like ethylene. nih.govacs.org This suggests that a diene derivative of Biphenyl-4-yl pent-4-enoate could be a viable monomer for ADMET, leading to polyesters containing the biphenyl group within the polymer backbone. Research has shown that polymers derived from bio-based biphenyl compounds can exhibit high glass transition temperatures (Tg) and good thermal stability. rsc.org

Reactions at the Ester Linkage

The aryl ester is another key reactive center in the molecule. It can undergo nucleophilic acyl substitution reactions, most commonly hydrolysis and transesterification.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of another alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄) and a large excess of an alcohol (R'-OH), Biphenyl-4-yl pent-4-enoate can be converted into a new ester (pent-4-enoic acid R' ester) and 4-hydroxybiphenyl. researchgate.net The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. researchgate.net

Base-Catalyzed Transesterification: Base-catalyzed transesterification is also possible, typically using an alkoxide (R'O⁻) as both the catalyst and nucleophile. masterorganicchemistry.com The alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the biphenoxide leaving group yields the new ester. This process is an equilibrium that can be driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

| Catalysis | Reagents | Products | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Acid | R'-OH (excess), H₂SO₄ (cat.) | Alkyl pent-4-enoate + 4-Hydroxybiphenyl | Protonation of carbonyl oxygen, nucleophilic attack by alcohol | researchgate.net |

| Base | NaOR' (cat.), R'-OH (solvent) | Alkyl pent-4-enoate + 4-Hydroxybiphenyl | Nucleophilic attack by alkoxide, tetrahedral intermediate | masterorganicchemistry.com |

Ester Hydrolysis and Derivatives

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. numberanalytics.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous H₂SO₄ or HCl), the ester is hydrolyzed to pent-4-enoic acid and 4-hydroxybiphenyl. The reaction is reversible, and the mechanism is the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk It begins with protonation of the carbonyl oxygen, followed by nucleophilic attack by water. numberanalytics.comchemguide.co.uk To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Treating the ester with a strong base like aqueous sodium hydroxide (NaOH) leads to an irreversible hydrolysis reaction known as saponification. sparkl.memasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comopenstax.org The biphenoxide ion is then eliminated. In the final, irreversible step, the strongly basic biphenoxide deprotonates the newly formed pent-4-enoic acid to yield the sodium salt of the carboxylic acid (sodium pent-4-enoate) and 4-hydroxybiphenyl. chemistrysteps.com Acidification in a separate workup step is required to obtain the free pent-4-enoic acid. masterorganicchemistry.com

Transformations of the Biphenyl Core

The biphenyl core of Biphenyl-4-yl pent-4-enoate possesses two phenyl rings that can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the electronic effects of the pent-4-enoate group and the other phenyl ring.

Electrophilic Aromatic Substitution (e.g., nitration, halogenation)

The pent-4-enoate group, being an ester, is an electron-withdrawing group and deactivates the phenyl ring to which it is attached, directing incoming electrophiles primarily to the meta position. Conversely, the adjacent phenyl ring acts as an activating group, directing substitution to the ortho and para positions of the second ring.

Nitration: The nitration of biphenyl derivatives is a well-established transformation. For instance, the nitration of 4-acylbiphenyls results in a mixture of nitro-isomers, from which the desired 4'-acyl-4-nitrobiphenyl can be separated. google.com In the case of Biphenyl-4-yl pent-4-enoate, nitration is expected to occur predominantly on the unsubstituted phenyl ring at the 4'-(para) position due to the directing effect of the phenyl group and steric hindrance at the ortho positions.

Halogenation: Halogenation of biphenyl derivatives can be achieved using various reagents. For example, 4-hydroxybiphenyl can be brominated using bromine in carbon disulfide to yield 3-bromo and 3,5-dibromo derivatives. researchgate.net Similarly, chlorination can be effected with sulfuryl chloride. researchgate.net For Biphenyl-4-yl pent-4-enoate, halogenation is anticipated to follow a similar pattern to nitration, with substitution occurring on the activated, unsubstituted ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Biphenyl Derivatives

| Reaction | Reagent | Substrate Analogue | Major Product(s) | Reference |

|---|---|---|---|---|

| Nitration | Nitrating mixture | 4-Acylbiphenyl | 4'-Acyl-4-nitrobiphenyl | google.com |

| Bromination | Br₂ in CS₂ | 4-Hydroxybiphenyl | 3-Bromo-4-hydroxybiphenyl, 3,5-Dibromo-4-hydroxybiphenyl | researchgate.net |

| Chlorination | SO₂Cl₂ | 4-Hydroxybiphenyl | 3-Chloro-4-hydroxybiphenyl | researchgate.net |

Functionalization at Peripheral Positions

Functionalization at the peripheral positions of the biphenyl core, particularly at the 4'-position, is a key strategy for modifying the properties of biphenyl compounds. This is often achieved through cross-coupling reactions. For instance, Suzuki coupling of a boronic acid derivative with a halogenated biphenyl compound is a common method to form the biphenyl core itself, which can then be further functionalized. The bromine atom in compounds like ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions.

Metal-Mediated and Organocatalytic Transformations

The pentenoate moiety and the biphenyl core of Biphenyl-4-yl pent-4-enoate are susceptible to a range of metal-catalyzed and organocatalytic reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Reactions (e.g., Heck reactions, allylic alkylation)

Palladium catalysis is a powerful tool for C-C bond formation. The terminal alkene of the pentenoate group is a prime site for such transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org While no specific Heck reactions involving Biphenyl-4-yl pent-4-enoate are documented, related pentenoic acid derivatives are known to participate in reductive Heck reactions. nih.gov For example, 4-pentenoic acid derivatives can be arylated at the γ- and δ-positions. nih.gov It is plausible that the pentenoate moiety of Biphenyl-4-yl pent-4-enoate could undergo similar transformations.

Allylic Alkylation: Palladium-catalyzed allylic alkylation is a fundamental reaction for forming C-C bonds adjacent to a double bond. mdpi.com This reaction typically involves the reaction of an allylic substrate with a nucleophile. The pentenoate part of the molecule could potentially undergo intramolecular allylic alkylation under appropriate conditions. For example, unsaturated malonyl esters have been shown to undergo palladium-catalyzed intramolecular allylic alkylation to form 4-vinyl-substituted γ-lactones. tdx.cat

Table 2: Examples of Palladium-Catalyzed Reactions on Related Substrates

| Reaction Type | Substrate | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Reductive Heck | 4-Pentenoic acid derivative | Pd(OAc)₂ | γ- and δ-arylated products | nih.gov |

| Intramolecular Allylic Alkylation | Unsaturated malonyl ester | Pd catalyst | 4-Vinyl-substituted γ-lactone | tdx.cat |

Copper-Catalyzed Rearrangements and Coupling Reactions

Copper catalysts offer a cost-effective and less toxic alternative to palladium for certain transformations. rsc.org Copper-catalyzed reactions are particularly useful for forming C-N and C-O bonds.

Coupling Reactions: Copper-catalyzed Ullmann-type coupling reactions are used for the synthesis of carbazoles from 2,2'-dibromo-1,1'-biphenyl and primary amines. rsc.org While this involves a different substitution pattern on the biphenyl core, it highlights the utility of copper in promoting C-N bond formation on biphenyl systems.

Rearrangements: Copper-catalyzed google.comresearchgate.net-rearrangements of iodonium (B1229267) ylides formed from allylic iodides and α-diazoesters have been reported. nih.gov This type of reactivity, while not directly applicable to Biphenyl-4-yl pent-4-enoate, demonstrates the potential for copper to mediate complex rearrangements involving allylic systems.

Table 3: Copper-Catalyzed Reactions on Biphenyl and Allylic Systems

| Reaction Type | Substrate(s) | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| C-N Coupling | 2,2′-dibromo-1,1′-biphenyl, primary amine | CuI / diamine ligand | Polysubstituted carbazole | rsc.org |

| google.comresearchgate.net-Rearrangement | Cinnamyl iodide, α-diazoester | [Cu(MeCN)₄]PF₆ / bipyridine ligand | google.comresearchgate.net-rearrangement product | nih.gov |

Photocatalyzed Transformations

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions.

Visible-light photocatalysis has been employed for the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines. rsc.org Furthermore, the photocatalytic oxidation of biphenyl with an azole using a DDQ catalyst under blue light irradiation has been reported to yield pyrazole-substituted biphenyls. rsc.org While specific photocatalytic reactions of Biphenyl-4-yl pent-4-enoate are not described, these examples suggest that the biphenyl moiety is susceptible to photocatalytic functionalization. The pentenoate group could also be involved in photocatalytic processes, for example, in photoinduced E → Z isomerization, which has been demonstrated for related polarized alkenes. acs.org

Brønsted and Lewis Acid Catalysis in Olefin Reactions

The terminal double bond in Biphenyl-4-yl pent-4-enoate is a site of high electron density, making it susceptible to electrophilic attack. Both Brønsted and Lewis acids can serve as catalysts to initiate reactions at this position.

Brønsted Acid Catalysis

Brønsted acids, which are proton (H⁺) donors, are expected to react with the alkene through an electrophilic addition mechanism. libretexts.org The reaction is initiated by the protonation of the double bond, leading to the formation of a carbocation intermediate. chemistrysteps.com The stability of this carbocation is a key factor in determining the subsequent reaction pathway. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond, resulting in the more stable secondary carbocation at the C4 position. libretexts.org

Once formed, this carbocation can undergo several potential transformations:

Hydration: In the presence of water, the carbocation can be trapped by a water molecule to form a protonated alcohol, which then deprotonates to yield an alcohol. libretexts.org For Biphenyl-4-yl pent-4-enoate, this would result in the formation of Biphenyl-4-yl 4-hydroxypentanoate.

Addition of Other Nucleophiles: If other nucleophiles are present in the reaction medium, they can attack the carbocation to form a variety of addition products.

Isomerization: The terminal alkene could potentially isomerize to a more stable internal alkene under acidic conditions. This would involve the formation of the carbocation followed by elimination of a proton from an adjacent carbon.

Cyclization: Intramolecular reactions are also a possibility. The ester carbonyl oxygen, although a weak nucleophile, could potentially attack the carbocation. However, the formation of a six-membered ring through this pathway would be followed by further reactions. A more plausible cyclization would involve an intramolecular Friedel-Crafts-type reaction where the carbocation attacks the electron-rich biphenyl ring. This would likely require a strong acid and could lead to the formation of a new ring system. A study on the acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates demonstrates the propensity of the biphenyl system to participate in intramolecular electrophilic aromatic substitution. chemrxiv.org

It is important to note that the reaction conditions, particularly the nature of the acid, solvent, and temperature, would play a crucial role in dictating the predominant reaction pathway. libretexts.org

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors and can catalyze olefin reactions through different mechanisms. They can coordinate to the carbonyl oxygen of the ester group, which can influence the reactivity of the entire molecule, including the distant olefin. However, in the context of direct olefin reactions, Lewis acids can enhance the electrophilicity of a reagent that then attacks the double bond. acs.org

For instance, in the presence of a Lewis acid, reactions such as Friedel-Crafts alkylations or acylations could be facilitated if a suitable electrophile is present. More commonly, Lewis acids are employed to promote cycloaddition reactions. researchgate.net While detailed studies on Biphenyl-4-yl pent-4-enoate are unavailable, related research on other pentenoates shows the use of Lewis acids in Diels-Alder reactions. researchgate.net

The interaction of the Lewis acid with the substrate can lead to the formation of a complex that activates the olefin towards nucleophilic attack or cycloaddition. The choice of the Lewis acid is critical, as its strength and steric properties can influence the outcome and stereoselectivity of the reaction. rsc.org

Illustrative Data on Potential Acid-Catalyzed Reactions

Given the absence of specific experimental data for Biphenyl-4-yl pent-4-enoate, the following tables illustrate the expected products and general conditions for the acid-catalyzed reactions of its olefin group based on established chemical principles.

Table 1: Potential Products of Brønsted Acid-Catalyzed Reactions of Biphenyl-4-yl pent-4-enoate

| Reagent/Condition | Expected Major Product | Reaction Type |

| H₂SO₄ (aq) | Biphenyl-4-yl 4-hydroxypentanoate | Hydration |

| H⁺, heat | Biphenyl-4-yl pent-3-enoate / Biphenyl-4-yl pent-2-enoate | Isomerization |

| Strong Acid (e.g., PPA) | Cyclized product (e.g., tetralone derivative) | Intramolecular Cyclization |

Table 2: General Lewis Acids for Olefin Transformations

| Lewis Acid | Typical Application in Olefin Chemistry |

| BF₃·OEt₂ | General purpose for various electrophilic additions and cycloadditions. acs.org |

| AlCl₃ | Strong Lewis acid, often used in Friedel-Crafts reactions. |

| ZnCl₂ | Milder Lewis acid, can be used for more sensitive substrates. rsc.org |

| TiCl₄ | Used in various C-C bond forming reactions and cycloadditions. |

Derivatives and Structural Analogs of Biphenyl 4 Yl Pent 4 Enoate in Research

Synthesis and Functionalization of Analogs

The functionalization of Biphenyl-4-yl pent-4-enoate (B1234886) analogs involves targeted chemical reactions to introduce new functional groups or alter the existing carbon skeleton. These modifications are crucial for developing new materials and potential therapeutic agents.

Modifications to the five-carbon ester chain of Biphenyl-4-yl pent-4-enoate allow for the exploration of how changes in saturation, conjugation, and branching affect the molecule's properties.

Saturated Analogs: The synthesis of the saturated analog, biphenyl-4-yl pentanoate, can be achieved through standard esterification procedures. One common method involves the reaction of 4-hydroxybiphenyl with pentanoyl chloride in the presence of a base. Alternatively, photocatalytic esterification of the corresponding hydroxy groups with 4-pentenoic acid represents a modern approach to forming such ester linkages. beilstein-journals.org

Branched-Chain Analogs: The introduction of branches into the ester chain can significantly impact the molecule's conformational flexibility and biological activity. For instance, (S,E)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate, a key intermediate in the synthesis of Sacubitril, features a methyl group on the pentenoate backbone. cymitquimica.comvulcanchem.com The synthesis of such branched structures often involves multi-step sequences, such as Wittig reactions to create α,β-unsaturated esters. Research has also been conducted on the synthesis of branched-chain fatty acid esters by treating allylic bromides with organocuprate reagents, a strategy that could be adapted for biphenyl (B1667301) esters. researchgate.net

The following table summarizes variations in the pentenoate chain of biphenyl esters and their synthetic relevance.

Table 1: Variations in the Pentenoate Chain of Biphenyl Ester Analogs| Chain Variation | Example Compound/Fragment | Synthetic Relevance/Method |

|---|---|---|

| Saturated | Biphenyl-4-yl pentanoate | Standard esterification (e.g., acyl chloride method), Photocatalytic esterification. beilstein-journals.org |

| Branched | (S,E)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate | Intermediate for Sacubitril synthesis; often prepared via Wittig reaction. cymitquimica.com |

| Branched | Branched alkyloxycarbonylphenyl esters of 3-(biphenyl-4-yl) propanoic acids | Studied for liquid crystalline properties. acs.org |

Altering the substituents on the biphenyl rings is a common strategy to modulate the electronic and steric properties of the molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and frequently used method for synthesizing substituted biphenyl scaffolds. ajgreenchem.comajgreenchem.comrsc.org

Halogenated Analogs: Halogens can be introduced onto the biphenyl core to influence properties like lipophilicity and metabolic stability. The synthesis of fluorinated biphenyls, for example, is often achieved through the Suzuki-Miyaura coupling of a fluorinated aryl boronic acid with an appropriate aryl halide. acs.orgrsc.org The synthesis of halogenated [1,1′-biphenyl]-4-yl benzoate (B1203000) has also been reported. researchgate.net

Alkylated Analogs: Alkyl groups can be introduced via reactions like the Friedel-Crafts alkylation. rsc.orgnih.gov For instance, 4,4′-di-tert-butylbiphenyl can be synthesized from biphenyl and tert-butyl chloride in the presence of a Lewis acid catalyst like ferric chloride. rsc.orgnih.gov

Heterocyclic-Substituted Analogs: The incorporation of heterocyclic rings can introduce new binding interactions and pharmacological properties. A variety of biphenyl derivatives featuring heterocyclic substituents have been synthesized. These include:

Pyridine-substituted analogs , such as 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylate, which have been studied for their potential as tyrosinase inhibitors. nih.gov

Tetrazole-substituted analogs , synthesized by combining biphenyl and tetrazole moieties, have shown potential as anticancer agents. researchgate.net

Oxazole-substituted analogs , prepared through Suzuki-Miyaura coupling, have been investigated as enzyme inhibitors. rsc.org

Quinoline-substituted analogs have also been synthesized and evaluated for their biological activities. ias.ac.in

Replacing the ester linkage with an amide bond creates a new class of analogs with different chemical stability and hydrogen-bonding capabilities. The synthesis of N-(biphenyl-4-yl)pent-4-enamide would typically involve the coupling of [1,1'-biphenyl]-4-amine with 4-pentenoic acid or its activated form, 4-pentenoyl chloride. umich.edu This type of amide bond formation is a cornerstone of medicinal chemistry. For example, the synthesis of various N-biphenyl amide and benzamide (B126) derivatives has been reported, often using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or via mixed anhydride (B1165640) methods. rsc.orgacs.orgmdpi.com These reactions are fundamental in creating hybrid molecules with potential biological activity. mdpi.comnih.gov

Substituted Biphenyl Moieties (e.g., halogenated, alkylated, heterocyclic-substituted)

Incorporation into Complex Molecular Scaffolds

Analogs of Biphenyl-4-yl pent-4-enoate serve as valuable building blocks for constructing more complex and functionally diverse molecules, ranging from pharmaceutical agents to novel hybrid compounds with unique properties.

Biphenyl-containing structures are central to the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure. nih.govnewdrugapprovals.org Specific, stereochemically defined analogs of Biphenyl-4-yl pent-4-enoate are critical intermediates in its manufacturing process.

(S,E)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate is a direct precursor in the synthesis of Sacubitril. cymitquimica.com

This intermediate is hydrolyzed, typically using lithium hydroxide (B78521), to form the corresponding carboxylic acid, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid . newdrugapprovals.orgchemicalbook.com

Further synthetic steps, including asymmetric hydrogenation to set the second stereocenter and removal of the tert-butoxycarbonyl (Boc) protecting group, lead to the final active pharmaceutical ingredient.

The synthesis of new derivatives of Sacubitril has also been explored by reacting the ethyl ester hydrochloride derivative of (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-(amino)-2-methylpentanoic acid with various carboxylic acids to form a library of new amide compounds. nih.gov

The strategy of molecular hybridization involves combining the biphenyl moiety with other pharmacologically active scaffolds to create new molecules with potentially synergistic or novel biological activities. nih.gov This approach aims to enhance structural complexity and diversity. nih.govacs.org

Biphenyl-Spirocyclic Ketone Hybrids: Researchers have synthesized hybrid molecules that combine biphenyl or terphenyl fragments with spirocyclic ketones. These compounds have demonstrated proapoptotic and differentiation-inducing activities in leukemia cell lines, making them interesting candidates for anticancer drug development. nih.govacs.org

Biphenyl-Tetrazole Hybrids: By combining the structural features of biphenyl and tetrazole, scientists have created hybrid molecules that exhibit selective cytotoxic effects against human cancer cell lines. researchgate.net

Furanchalcone-Biphenyl Hybrids: The synthesis of hybrids incorporating furan, chalcone, and biphenyl motifs has been reported, with these compounds being evaluated for antitrypanosomal activity. researchgate.net

Biphenyl-Coumarin Hybrids: A hybrid molecule was synthesized by coupling flurbiprofen (B1673479) (a biphenyl derivative) with 7-amino-4-methyl-2H-chromen-2-one (a coumarin (B35378) derivative), highlighting the versatility of the biphenyl scaffold in creating bio-functional compounds.

The following table provides an overview of hybrid molecules derived from biphenyl scaffolds and their research applications.

Table 2: Biphenyl-Based Hybrid Molecules in Research| Hybrid Combination | Synthetic Strategy | Research Application/Target |

|---|---|---|

| Biphenyl + Spirocyclic Ketone | Combination of privileged fragments with complexity-bearing cores. nih.govacs.org | Anticancer agents; induction of apoptosis and differentiation in leukemia cells. nih.govacs.org |

| Biphenyl + Tetrazole | Molecular hybridization of biphenyl and tetrazole moieties. researchgate.net | Anticancer agents; selective cytotoxicity against cancer cell lines. researchgate.net |

| Biphenyl + Furanchalcone | Synthesis of aryl-furanochalcones. researchgate.net | Antitrypanosomal and cytotoxic activities. researchgate.net |

| Biphenyl + Coumarin | Amide coupling between a biphenyl carboxylic acid and an amino-coumarin. | Potential bio-functional compounds. |

Precursors to Advanced Pharmaceutical Intermediates (e.g., Sacubitril-related compounds)

Stereochemical Investigations of Chiral Derivatives

The introduction of chiral centers into derivatives of biphenyl-4-yl pent-4-enoate gives rise to stereoisomers, which can have profound implications for their biological activity and physical properties. Research into these chiral derivatives often involves detailed stereochemical investigations, including the separation of stereoisomeric mixtures and the development of synthetic routes to access specific enantiomers or diastereomers. Such studies are crucial for understanding structure-activity relationships and for the development of stereochemically pure compounds for various applications. Compounds with one or more asymmetric carbon atoms can exist as enantiomers, diastereoisomers, or mixtures thereof. google.com The active forms can be isolated through methods like the resolution of racemates or by employing asymmetric synthesis or chromatography. google.com

The synthesis of chiral derivatives related to biphenyl-4-yl pent-4-enoate frequently results in the formation of diastereoisomeric mixtures. The presence of multiple stereocenters or geometric isomerism, such as in substituted pentenoate chains, can lead to complex product mixtures containing multiple stereoisomers. reactionbiology.com For instance, the synthesis of certain azetidinone derivatives, which are structural analogs, can yield a mixture of four stereoisomers. reactionbiology.com

The separation of these diastereomeric mixtures is a critical step to isolate and characterize individual stereoisomers. Researchers employ various chromatographic and non-chromatographic techniques to achieve this separation.

Common Separation Strategies:

Chiral High-Performance Liquid Chromatography (HPLC): Semi-preparative chiral HPLC is a powerful and widely used method for separating both enantiomers and diastereomers. reactionbiology.com It has been successfully used to separate all four stereoisomers of certain N-hydroxyazetidinone derivatives. reactionbiology.com

Chiral Supercritical Fluid Chromatography (SFC): This technique is another effective method for the separation of complex stereoisomeric mixtures. For example, mixtures of enantiomers and diastereomers of specific sultam products have been successfully separated using chiral SFC. nih.gov

Flash Column Chromatography (FC) and Recrystallization: Standard purification techniques can sometimes be effective for separating diastereomers. In one instance, a mixture of diastereoisomers was first purified by flash column chromatography, which was followed by recrystallization to yield a single, diastereomerically pure compound. google.com

The choice of separation strategy depends on the specific properties of the compounds, the scale of the separation, and the required purity of the final products.

Table 1: Examples of Separation Strategies for Chiral Derivatives

| Product Type | Initial Mixture | Separation Method | Outcome | Reference |

|---|---|---|---|---|

| N-thiomethyl-azetidinone | Racemic mixture | Semi-preparative chiral HPLC | Separation of two enantiomers | reactionbiology.com |

| 3-allyl-azetidinone derivative | Mixture of four stereoisomers (predominantly E isomer) | Semi-preparative chiral HPLC | Separation of four stereoisomers | reactionbiology.com |

| Sultam derivatives | Mixture of enantiomers and diastereomers | Chiral Supercritical Fluid Chromatography (SFC) | Separation of individual stereoisomers | nih.gov |

To overcome the challenges associated with separating stereoisomers and to directly access specific chiral molecules, significant research effort has been directed towards enantioselective synthesis. These methods utilize chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction, yielding a product that is highly enriched in one enantiomer. The development of efficient chiral ligands and catalysts is a central theme in this area of chemical synthesis. chemrxiv.org

Several asymmetric strategies have proven effective for synthesizing chiral analogs of biphenyl-4-yl pent-4-enoate:

Catalytic Enantioselective Reactions: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. For example, novel oxazaborolidines activated by a strong acid can act as effective cationic chiral catalysts in Diels-Alder reactions. researchgate.net Using substituted (E)-4-oxopent-2-enoates as dienophiles, this method has produced cycloaddition products with high enantioselectivities, reaching up to 96% enantiomeric excess (ee). researchgate.net Similarly, chiral squaramide catalysts have been employed for enantioselective Michael additions to synthesize complex heterocyclic systems with high yields and enantioselectivities (up to 96% ee) and excellent diastereoselectivities (up to 99:1 dr). rsc.org

Asymmetric Desymmetrization: This strategy involves the enantioselective transformation of a meso or prochiral substrate. An example is the palladium-catalyzed Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. beilstein-journals.org Using a chiral (S)-PyraBox ligand, this reaction provides access to various 4-aryl-γ-lactams with good enantioselectivity, which can then be converted into biologically important molecules like (R)-rolipram and (R)-baclofen. beilstein-journals.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. One such approach involves using a Schiff base Ni(II) complex of a chiral auxiliary, (S)-BPB (N-benzyl proline benzophenone), for the synthesis of enantiomerically enriched non-protein (S)-α-amino acids. researchgate.net This method has been used in Suzuki coupling reactions to generate new carbon-carbon bonds, yielding amino acids with excellent enantioselectivities (>99% ee) after removal of the auxiliary. researchgate.net

These enantioselective methods provide efficient pathways to chiral building blocks and final compounds, such as (2E,4R)-5-[1,1′-Biphenyl]-4-yl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoic acid, where the stereochemistry is precisely controlled during the synthesis. cymitquimica.com

Table 2: Examples of Enantioselective Synthesis Methods for Chiral Analogs

| Reaction Type | Catalyst/Auxiliary | Substrate Type | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Triflimide-activated chiral oxazaborolidines | Substituted (E)-4-oxopent-2-enoates | Up to 96% ee | researchgate.net |

| Michael Addition | Chiral squaramide | Pyrazolin-5-ones and 3-nitro-2H-chromenes | Up to 96% ee; up to 99:1 dr | rsc.org |

| Heck-Matsuda Reaction | Palladium trifluoroacetate (B77799) / (S)-PyraBox ligand | N-protected 2,5-dihydro-1H-pyrroles | Good enantioselectivity | beilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Biphenyl-4-yl pent-4-enoate (B1234886). Analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the assignment of specific protons and carbon atoms within the molecule.

The ¹H NMR spectrum of Biphenyl-4-yl pent-4-enoate, recorded in deuterated chloroform (B151607) (CDCl₃), presents distinct signals corresponding to the protons of the pentenoate chain and the biphenyl (B1667301) group. researchgate.net

The aliphatic region of the spectrum displays signals for the pent-4-enoate moiety. researchgate.net A triplet at δ 2.55 ppm (J = 7.2 Hz) is assigned to the two protons of the methylene (B1212753) group adjacent to the carbonyl (C2'-H₂). researchgate.net A multiplet observed between δ 2.68 and 2.73 ppm corresponds to the allylic protons at the C3' position. researchgate.net The terminal vinyl group gives rise to a multiplet between δ 5.08 and 5.20 ppm for the two geminal protons (C5'-H₂) and a multiplet at δ 5.88-5.97 ppm for the single proton at the C4' position. researchgate.net

The aromatic region shows a complex pattern of signals characteristic of the biphenyl system. A multiplet between δ 7.14 and 7.17 ppm accounts for the two protons on the ester-bearing phenyl ring ortho to the ester linkage. researchgate.net Additional aromatic signals are observed at δ 7.36 ppm (d, J=7.2 Hz, 1H), δ 7.41-7.46 ppm (m, 2H), and δ 7.55-7.60 ppm (m, 4H), corresponding to the remaining protons of the biphenyl structure. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for Biphenyl-4-yl pent-4-enoate in CDCl₃ researchgate.net

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 7.55-7.60 | m | - | 4 | Aromatic-H |

| 7.41-7.46 | m | - | 2 | Aromatic-H |

| 7.36 | d | 7.2 | 1 | Aromatic-H |

| 7.14-7.17 | m | - | 2 | Aromatic-H |

| 5.88-5.97 | m | - | 1 | =CH- |

| 5.08-5.20 | m | - | 2 | CH₂= |

| 2.68-2.73 | m | - | 2 | -CH₂-CH= |

| 2.55 | t | 7.2 | 2 | -C(O)-CH₂- |

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments. researchgate.net The spectrum shows a signal at δ 171.6 ppm, which is characteristic of the ester carbonyl carbon (C1'). researchgate.net The carbons of the terminal alkene appear at δ 116.0 ppm (C5') and δ 136.3 ppm (C4'). researchgate.net The two methylene carbons of the pentenoate chain are found at δ 33.6 (C2') and δ 28.9 (C3'). researchgate.net

The aromatic region contains several signals corresponding to the biphenyl framework. The carbon atom attached to the ester oxygen (C4) is observed at δ 150.1 ppm. researchgate.net The other quaternary carbons of the biphenyl rings appear at δ 140.4 and δ 138.9 ppm. researchgate.net The remaining aromatic CH carbons resonate at δ 128.8, 128.2, 127.3, 127.1, and 121.8 ppm. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for Biphenyl-4-yl pent-4-enoate in CDCl₃ researchgate.net

| Chemical Shift (δ) (ppm) | Assignment |

| 171.6 | C=O (Ester) |

| 150.1 | C-O (Aromatic) |

| 140.4 | C (Aromatic) |

| 138.9 | C (Aromatic) |

| 136.3 | =CH- |

| 128.8 | CH (Aromatic) |

| 128.2 | CH (Aromatic) |

| 127.3 | CH (Aromatic) |

| 127.1 | CH (Aromatic) |

| 121.8 | CH (Aromatic) |

| 116.0 | CH₂= |

| 33.6 | -C(O)-CH₂- |

| 28.9 | -CH₂-CH= |

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for definitive assignments through the observation of correlations between nuclei. However, for Biphenyl-4-yl pent-4-enoate, specific experimental data from 2D NMR experiments such as COSY, HSQC, or HMBC were not available in the consulted research literature. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization mass spectrometry (ESI-MS) was used to confirm the molecular mass of the synthesized Biphenyl-4-yl pent-4-enoate. The analysis revealed a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 253.1. researchgate.net This finding is consistent with the calculated molecular weight of the compound (C₁₇H₁₆O₂), which is 252.31 g/mol . achmem.com

Table 3: ESI-MS Data for Biphenyl-4-yl pent-4-enoate researchgate.net

| Ion | Observed m/z |

| [M+H]⁺ | 253.1 |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. Specific HRMS data for Biphenyl-4-yl pent-4-enoate were not provided in the referenced scientific literature. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like IR and UV-Vis are essential for confirming the chemical structure of Biphenyl-4-yl pent-4-enoate.

Infrared (IR) Spectroscopy provides a molecular fingerprint by identifying the vibrational modes of specific functional groups. The IR spectrum of Biphenyl-4-yl pent-4-enoate exhibits characteristic absorption bands that confirm its structure. Key peaks include a strong carbonyl (C=O) stretch from the ester group, vibrations associated with the carbon-carbon double bond (C=C) of the pentenoate moiety, and absorptions corresponding to the aromatic biphenyl ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The biphenyl chromophore in Biphenyl-4-yl pent-4-enoate is responsible for strong absorption in the UV region. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic environment and can be used to confirm the presence of the conjugated biphenyl system.

Below is a table summarizing typical spectroscopic data for Biphenyl-4-yl pent-4-enoate.

| Spectroscopic Data for Biphenyl-4-yl pent-4-enoate | |

| Technique | Characteristic Peaks / Wavelength |

| Infrared (IR) | ~1755 cm⁻¹ (C=O stretch, ester) |

| ~1640 cm⁻¹ (C=C stretch, alkene) | |

| ~3070 cm⁻¹ (=C-H stretch, alkene) | |

| ~1600, 1485 cm⁻¹ (C=C stretch, aromatic ring) | |

| UV-Visible (UV-Vis) | λmax ~265-275 nm (Biphenyl π→π* transition) |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is the primary method for assessing the purity of Biphenyl-4-yl pent-4-enoate and for monitoring the progress of its synthesis.

HPLC is a high-resolution technique ideal for determining the purity of non-volatile compounds like Biphenyl-4-yl pent-4-enoate. A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The compound is detected using a UV detector set to the λmax of the biphenyl chromophore. This method can effectively separate the final product from starting materials (e.g., 4-hydroxybiphenyl) and reaction byproducts, allowing for accurate purity quantification, often exceeding 99%.

Gas chromatography can be used to assess the purity of Biphenyl-4-yl pent-4-enoate, provided the compound has sufficient thermal stability and volatility to be analyzed without decomposition in the heated injector port and column. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The technique is highly sensitive to volatile impurities. However, due to the compound's relatively high molecular weight and boiling point, HPLC is often the preferred method to avoid potential thermal degradation.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of the synthesis of Biphenyl-4-yl pent-4-enoate. It is used to check the consumption of starting materials (like 4-hydroxybiphenyl and pent-4-enoyl chloride) and the formation of the desired ester product. A typical system involves a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate) as the mobile phase. The spots are visualized under UV light, where the UV-active product can be easily distinguished from the starting phenol (B47542).

Column Chromatography is the standard method for the preparative purification of Biphenyl-4-yl pent-4-enoate after synthesis. The crude product is loaded onto a column packed with silica gel. Elution with a solvent gradient, often starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate, separates the product from unreacted starting materials and impurities. The progress of the separation is monitored by collecting fractions and analyzing them using TLC.

| Chromatographic Purification Parameters | |

| Technique | Typical Conditions |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture (e.g., 9:1 v/v) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Gas Chromatography (GC)

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like Biphenyl-4-yl pent-4-enoate, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of structural information. This data includes exact bond lengths, bond angles, and torsion angles, such as the dihedral angle between the two phenyl rings of the biphenyl unit. This information is invaluable for understanding the packing of molecules in the crystal lattice and for correlating the molecular structure with its liquid crystalline properties. While specific crystallographic data for Biphenyl-4-yl pent-4-enoate is not widely reported in public databases, analysis of similar mesogenic molecules reveals that the planarity of the biphenyl core and the conformation of the flexible pentenoate tail are critical factors influencing the formation of liquid crystal phases.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Biphenyl-4-yl pent-4-enoate (B1234886).

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and optimizing the molecular geometry of organic compounds. researchgate.net For Biphenyl-4-yl pent-4-enoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(2d,p), can predict key structural and electronic parameters.

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity. In related biphenyl (B1667301) derivatives, the HOMO-LUMO gap is not significantly affected by the length of attached alkyl chains, but the biphenyl moiety itself has a substantial impact on the stability of different geometries. mdpi.com

Table 1: Predicted Geometrical Parameters for Biphenyl-4-yl pent-4-enoate using DFT (Note: The following data is illustrative and based on typical values for similar structures, as direct computational studies on Biphenyl-4-yl pent-4-enoate are not publicly available.)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Ester) | 1.21 Å |

| C-O Bond Length (Ester) | 1.35 Å |

| C=C Bond Length (Pentenoate) | 1.34 Å |

Table 2: Predicted Electronic Properties for Biphenyl-4-yl pent-4-enoate using DFT (Note: The following data is illustrative and based on typical values for similar structures.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of Biphenyl-4-yl pent-4-enoate, it is possible to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the synthesized compound. The accuracy of these predictions has significantly improved, with modern methods achieving high correlation with experimental data. biorxiv.orgsourceforge.io For example, in a study on (E)-pent-2-enoic acid, DFT calculations were used to compute ¹H and ¹³C NMR chemical shifts that were in good agreement with experimental values. Similarly, computational studies on various biphenyl derivatives have successfully predicted their spectroscopic properties. tandfonline.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Biphenyl-4-yl pent-4-enoate (Note: The following data is illustrative and based on typical values for similar structures and known chemical shift ranges.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~172 |

| Biphenyl C-O | ~150 |

| Quaternary Biphenyl C | ~138 |

| Biphenyl C-H | ~122-129 |

| Alkene CH= | ~137 |

| Alkene =CH₂ | ~116 |

Reaction Mechanism Investigations

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Computational Elucidation of Transition States and Reaction Pathways